Diphenyl phthalate

Description

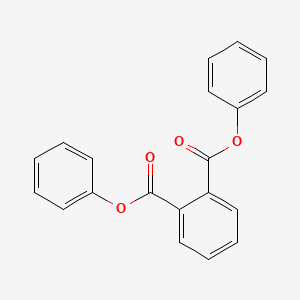

Structure

3D Structure

Properties

IUPAC Name |

diphenyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNAQMUDCDVSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021778 | |

| Record name | Diphenyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-62-8 | |

| Record name | Diphenyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU20109XHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diphenyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phthalate (B1215562) (DPP), the diphenyl ester of phthalic acid, is a high-molecular-weight aromatic phthalate ester.[1] It is a compound of significant interest in various industrial and scientific fields. Primarily utilized as a plasticizer, it imparts flexibility and durability to polymers.[1] Its applications extend to cosmetics, adhesives, and coatings.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for assessing its behavior in different matrices, its potential environmental fate, and its toxicological profile. This guide provides a comprehensive overview of the core physicochemical properties of diphenyl phthalate, detailed experimental protocols for their determination, and a visualization of its primary hydrolysis pathway.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄O₄ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| Appearance | White to slightly brown crystalline solid/powder | [1] |

| Melting Point | 71-76 °C | [1] |

| Boiling Point | 400-405 °C (at 760 mmHg) | [1] |

| 257 °C (at 14 mmHg) | [1] | |

| Density | 1.28 g/cm³ | [1] |

| Refractive Index | ~1.5400 | [1] |

| Flash Point | 224 °C | [1] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Reference(s) |

| Water Solubility | 82 µg/L (at 24 °C) | [1] |

| Solubility in Organic Solvents | Soluble in DMSO, acetone; Slightly soluble in chloroform, methanol; Soluble in non-polar solvents (benzene, toluene, ether) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 4.125 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established standard methods.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid this compound transitions to a liquid.[2][3]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end), thermometer.[2][3]

-

Procedure :

-

Ensure the this compound sample is dry and in a fine powder form.[3]

-

Load a small amount of the powdered sample into the open end of a glass capillary tube to a height of 2-3 mm.[3]

-

Compact the sample at the bottom of the tube by tapping it gently or dropping it through a long glass tube.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.[3]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[3]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).[2]

-

Record the temperature at which the last solid crystal disappears (the completion of melting).[2]

-

The recorded range is the melting point of the sample.[2]

-

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

-

Apparatus : Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[4][5]

-

Procedure :

-

Place a small amount of molten this compound into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.[4]

-

Attach the fusion tube to a thermometer.[5]

-

Suspend the thermometer and the attached tube in a Thiele tube filled with a high-boiling point liquid like mineral oil.

-

Heat the side arm of the Thiele tube gently and slowly.[5]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5]

-

Record the barometric pressure as the boiling point is pressure-dependent.[6]

-

Water Solubility (Flask Method - OECD 105)

This method is used to determine the saturation concentration of this compound in water.[7][8][9]

-

Apparatus : Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical instrument (e.g., HPLC, GC-MS).[7]

-

Procedure :

-

Add an excess amount of this compound to a flask containing purified water.

-

Seal the flask and place it in a constant temperature shaker bath, typically maintained at 20 ± 0.5 °C.[8]

-

Agitate the flask for a sufficient time to reach equilibrium (preliminary tests can determine the required time).

-

After equilibration, allow the mixture to stand to let the undissolved solid settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.[7]

-

Perform the determination in triplicate.

-

Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

This method determines the ratio of the concentration of this compound in n-octanol versus water at equilibrium, indicating its hydrophobicity.[10][11]

-

Apparatus : Separatory funnels or centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV, GC-MS).[10]

-

Procedure :

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of the n-octanol stock solution and a known volume of water to a separatory funnel or centrifuge tube. The volume ratio should be chosen based on the expected Log P value.[10]

-

Shake the vessel for a sufficient time to allow for equilibrium to be reached (e.g., 2 hours).[10]

-

After shaking, separate the octanol (B41247) and water phases by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.[11]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The Log P value is the base-10 logarithm of the partition coefficient.

-

Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)

This method determines the lowest temperature at which the vapors of this compound will ignite.[12][13][14]

-

Apparatus : Pensky-Martens closed-cup flash point tester.[13]

-

Procedure :

-

Fill the test cup of the apparatus with the molten this compound sample to the specified level.[12]

-

Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.[13][14]

-

At specified temperature intervals, apply an ignition source (a small flame) through an opening in the lid.[13]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[12]

-

Record the observed flash point and correct for barometric pressure if necessary.[12]

-

Logical Relationship Visualization

Hydrolysis of this compound

This compound, like other phthalate esters, can undergo hydrolysis, particularly under acidic or basic conditions.[1][15] This process involves the cleavage of the ester bonds, leading to the formation of its constituent alcohol (phenol) and carboxylic acid (phthalic acid). The hydrolysis occurs in a stepwise manner.

Caption: Stepwise hydrolysis pathway of this compound.

Conclusion

The physicochemical properties of this compound dictate its behavior in various applications and environments. The data and experimental protocols presented in this guide offer a foundational resource for researchers and scientists. Understanding these properties is a critical first step in the comprehensive evaluation of this compound for any application, from materials science to drug development, and for assessing its environmental and toxicological impact.

References

- 1. Buy this compound | 84-62-8 | >98% [smolecule.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rc.usf.edu [rc.usf.edu]

- 12. delltech.com [delltech.com]

- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Diphenyl Phthalate: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for diphenyl phthalate (B1215562), a widely used plasticizer. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of diphenyl phthalate.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak-Medium | C-H stretch (aromatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1601, 1581 | Medium | C=C stretch (aromatic ring)[1] |

| ~1270 | Strong | C-O stretch (ester) |

| ~741 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic)[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Protons on the phthalate ring |

| ~7.5-7.7 | m | 2H | Protons on the phthalate ring |

| ~7.2-7.5 | m | 10H | Protons on the phenyl ester groups |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~151 | Quaternary carbon of the phenyl ester group attached to oxygen |

| ~132 | Quaternary carbons of the phthalate ring |

| ~131, 129, 126, 122 | Carbons of the aromatic rings |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 318 | Moderate | [M]⁺ (Molecular Ion) |

| 225 | High | [M - C₆H₅O]⁺ (Loss of a phenoxy group) |

| 149 | Moderate | Phthalic anhydride (B1165640) fragment |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl group) |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for an organic compound such as this compound.

2.1 Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: The instrument, such as an Agilent 4500a portable FTIR spectrometer, is configured for data acquisition.[1] The spectral range is typically set from 4000 to 400 cm⁻¹.

-

Data Acquisition: The ATR press is used to ensure good contact between the sample and the crystal.[1] The spectrum is acquired by co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is typically subtracted.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are obtained in solution using a suitable deuterated solvent.

-

Sample Preparation: For ¹H NMR, 5-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2] For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[2] The solution is then transferred to a 5 mm NMR tube.[2][3]

-

Instrument Setup: The NMR spectrometer (e.g., a 400 or 500 MHz instrument) is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For a ¹H NMR spectrum, a standard pulse sequence is used. For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as acetone (B3395972) or hexane.

-

GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5MS), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z. The fragmentation pattern provides structural information about the molecule. The base peak for this compound is observed at m/z 225, corresponding to the fragment produced by α-cleavage. It has also been noted that this compound can exhibit a breakdown product of phenol.[4]

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

3.2 Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

Caption: Fragmentation of this compound.

References

A Comprehensive Technical Guide to the Solubility of Diphenyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diphenyl phthalate (B1215562) in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and utilizing the solubility properties of this compound. This document presents qualitative solubility data, outlines a standard experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Principles of Diphenyl Phthalate Solubility

This compound (C₂₀H₁₄O₄) is the diphenyl ester of phthalic acid. Its structure, featuring a rigid aromatic core and two phenyl groups, renders it significantly non-polar.[1] This inherent hydrophobicity results in extremely low water solubility, measured at 82 µg/L at 24°C.[2][3][4] Conversely, this non-polar nature dictates its miscibility with organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; it is readily soluble in non-polar organic solvents and less so in more polar ones.[1][5] Phthalate esters, as a class of compounds, are generally characterized by their high solubility in organic solvents and oils.[5][6]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature. However, based on compiled safety data sheets and chemical encyclopedias, a qualitative summary of its solubility has been established. This information is crucial for solvent selection in various applications, from synthesis and purification to formulation.

| Solvent | Polarity | Solubility Description | Citation(s) |

| Acetone | Polar aprotic | Completely Soluble | [7] |

| Ethanol | Polar protic | Highly Soluble | [6] |

| Toluene | Non-polar | Soluble | [1] |

| Benzene | Non-polar | Soluble | [1] |

| Ether | Non-polar | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | |

| Methanol (B129727) | Polar protic | Slightly Soluble / Soluble in Hot | [2][8] |

| Chloroform | Non-polar | Slightly Soluble | [2] |

| n-Hexane | Non-polar | Soluble | [7] |

It is important to note that solubility is temperature-dependent. For instance, the solubility of this compound in methanol is noted to increase significantly with heat, being described as "Almost transparency" in hot methanol.[8]

Experimental Protocols for Solubility Determination

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent. This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

Principle

The core principle involves creating a saturated solution of the solute in the solvent at a specific temperature. By agitating an excess amount of the solid in the solvent for a prolonged period, the system reaches equilibrium. The concentration of the dissolved solute in the liquid phase is then determined analytically.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvent: High-purity organic solvent of interest

-

Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, vials with screw caps, centrifuge, volumetric flasks, pipettes, and syringes with appropriate filters (e.g., 0.22 µm PTFE).

-

Analytical Instrument: A suitable analytical instrument for quantification, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to confirm that saturation has been achieved.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a significant period (e.g., 24 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter (e.g., PTFE) to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the filtered supernatant. Evaporate the solvent under controlled conditions (e.g., using a gentle stream of nitrogen or a vacuum oven). Weigh the remaining solid residue to determine the mass of the dissolved this compound.

-

Chromatographic Method: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC-UV or GC-MS). Quantify the concentration by comparing the analytical response to a pre-established calibration curve of known this compound concentrations.

-

-

Calculation: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the study of this compound solubility.

Caption: Workflow for determining this compound solubility.

Caption: Key factors affecting this compound solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 84-62-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

Diphenyl Phthalate: A Comprehensive Technical Guide to its Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of Diphenyl Phthalate (B1215562) (CAS No: 84-62-8). The document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these physical properties, and includes a logical workflow diagram for property verification.

Physical Property Data

Diphenyl phthalate is a white crystalline solid at room temperature.[1] Its physical state is a direct consequence of its molecular structure and the intermolecular forces at play. The melting and boiling points are critical parameters for its handling, processing, and application in various scientific and industrial fields.

Summary of Quantitative Data

The melting and boiling points of this compound have been reported across various chemical data sources. A summary of these values is presented below for easy comparison.

| Physical Property | Value | Conditions |

| Melting Point | 73-76 °C | Atmospheric Pressure |

| 74-76 °C | (for high-purity samples)[1][2][3][4][5][6][7][8] | |

| 73 °C | [9] | |

| Boiling Point | 400-405 °C | Atmospheric Pressure (760 mmHg)[1][4][5][6][7] |

| 257 °C | Reduced Pressure (14 mmHg)[1][2] | |

| 255 °C | [9] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to characterizing a chemical substance. The following sections detail the standard methodologies employed for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common laboratory method for determining the melting point of a solid organic compound like this compound is the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound (finely powdered)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm at the sealed end.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.[10] If using a Thiele tube, the capillary is attached to the thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point of this compound.[4][10] A rapid initial heating can be employed to quickly reach a temperature about 15-20 °C below the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][9] For a pure substance, this range should be narrow, typically 0.5-2 °C.[10]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is determined at both atmospheric and reduced pressures.

Apparatus:

-

Distillation flask or a small test tube (fusion tube)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Apparatus for vacuum distillation (for determination at reduced pressure)

Procedure (at Atmospheric Pressure):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the molten this compound.

-

The test tube is attached to a thermometer and heated gently in an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Procedure (at Reduced Pressure):

-

The determination of the boiling point at reduced pressure is conducted using a vacuum distillation apparatus.

-

A sample of this compound is placed in the distillation flask.

-

The system is evacuated to the desired pressure (e.g., 14 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Logical Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. prc.cnrs.fr [prc.cnrs.fr]

- 6. europarl.europa.eu [europarl.europa.eu]

- 7. labcorp.com [labcorp.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

The Core Mechanisms of Endocrine Disruption by Diphenyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phthalate (B1215562) (DPP), a high-production-volume chemical, is utilized in a wide array of consumer and industrial products. Its primary function is as a plasticizer, imparting flexibility and durability to polymers. However, the structural similarity of DPP and its metabolites to endogenous hormones has raised significant concerns regarding its potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the current understanding of the mechanisms through which diphenyl phthalate exerts its endocrine-disrupting effects, with a focus on its interactions with key hormonal pathways. The information presented herein is intended to support further research and inform the development of safer alternatives.

Metabolism of this compound

The biological activity of this compound is intrinsically linked to its metabolism. In vivo, DPP is rapidly hydrolyzed by esterases to its primary metabolites: monophenyl phthalate (MPP) and phthalic acid[1]. This metabolic conversion is a critical step, as the monoester metabolite, MPP, is often the more biologically active compound.

Core Endocrine-Disrupting Mechanisms

The endocrine-disrupting properties of this compound and other phthalates are multifaceted, involving interactions with several key hormonal signaling pathways.

Estrogenic Activity

This compound has been identified as an agonist for the estrogen receptor (ER), meaning it can mimic the effects of the natural hormone, estradiol[2][3]. This interaction is a primary mechanism of its endocrine-disrupting activity.

Molecular Mechanism:

-

Receptor Binding: DPP and its metabolite, monophenyl phthalate, are thought to bind to the ligand-binding domain of the estrogen receptor, primarily ERα. This binding induces a conformational change in the receptor.

-

Dimerization and Nuclear Translocation: Upon ligand binding, the receptor dimerizes and translocates to the nucleus.

-

Gene Transcription: The activated receptor-ligand complex binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating the transcription of estrogen-responsive genes[2].

Evidence of Estrogenic Effects:

-

Increased Transcriptional Activity: Studies have shown that DPP can dose-dependently enhance ER-mediated transcriptional activity in reporter gene assays[2].

-

Upregulation of Estrogen-Responsive Genes: Treatment of breast cancer cell lines (e.g., MCF-7) with DPP has been shown to increase the expression of estrogen-responsive genes such as TFF1, CTSD, and GREB1[2].

-

Cell Proliferation: DPP has been observed to increase the proliferation of estrogen-dependent breast cancer cells[3].

Signaling Pathway: Estrogen Receptor Activation by this compound

Caption: Estrogen receptor activation pathway initiated by this compound.

Anti-Androgenic Activity

While direct evidence for this compound's anti-androgenic activity is limited, several other phthalates are well-characterized androgen receptor (AR) antagonists. This suggests a potential mechanism of action for DPP that warrants further investigation. Anti-androgenic compounds can interfere with the synthesis or action of androgens like testosterone (B1683101), which are critical for male reproductive development and function.

Potential Molecular Mechanisms:

-

Receptor Antagonism: Phthalates can competitively bind to the androgen receptor, preventing the binding of endogenous androgens and thereby inhibiting androgen-dependent gene expression.

-

Inhibition of Steroidogenesis: Some phthalates can disrupt the synthesis of testosterone by inhibiting key enzymes in the steroidogenic pathway.

Signaling Pathway: Potential Anti-Androgenic Action of Phthalates

Caption: Potential competitive antagonism of the androgen receptor by phthalates.

Thyroid Hormone Disruption

Several studies have indicated that various phthalates can interfere with the thyroid hormone system, although specific data for this compound is sparse. The disruption of thyroid hormone signaling can have profound effects on development, metabolism, and neurological function.

Potential Molecular Mechanisms:

-

Receptor Antagonism: Phthalates may act as antagonists for thyroid hormone receptors (TRs), preventing the binding of thyroid hormones (T3 and T4) and inhibiting the transcription of thyroid hormone-responsive genes[4].

-

Transport Protein Interference: Phthalates might interfere with the binding of thyroid hormones to transport proteins like transthyretin (TTR), affecting their distribution and bioavailability[5].

Disruption of Steroidogenesis

Phthalates have been shown to disrupt the biosynthesis of steroid hormones, including testosterone and estradiol (B170435), by affecting the expression and activity of key steroidogenic enzymes. The human adrenocortical carcinoma cell line H295R is a common in vitro model for studying these effects.

Key Enzymes in Steroidogenesis Potentially Affected by Phthalates:

-

CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the initial step in steroidogenesis.

-

3β-HSD (3β-hydroxysteroid dehydrogenase): Involved in the synthesis of multiple steroid hormones.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the production of androgens and estrogens.

-

Aromatase (CYP19A1): Converts androgens to estrogens.

Studies on various phthalates have shown both increases and decreases in testosterone and estradiol production, depending on the specific compound and concentration[6][7].

Other Potential Mechanisms

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Phthalates and their metabolites can act as agonists for PPARs, a group of nuclear receptors involved in lipid metabolism and adipogenesis. Activation of PPARs, particularly PPARγ, is a potential mechanism through which phthalates may contribute to metabolic disorders[8][9][10].

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Some phthalates can activate the AhR, a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes. Activation of the AhR pathway by phthalates could contribute to their toxicological effects[11][12][13][14][15].

Quantitative Data Summary

While quantitative data specifically for this compound is limited in the public domain, the following table summarizes data for other relevant phthalates to provide context for potential potencies.

| Compound | Assay | Endpoint | Result | Reference |

| This compound (DPP) | ER Reporter Gene Assay | ER Agonist Activity | Dose-dependent increase in transcriptional activity | [2] |

| This compound (DPP) | MCF-7 Cell Proliferation | Estrogenic Effect | Increased cell proliferation | [3] |

Experimental Protocols

MCF-7 E-Screen Assay (Estrogenicity)

This assay assesses the estrogenic activity of a compound by measuring the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7[16][17].

Protocol Outline:

-

Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates and allowed to attach.

-

Treatment: Cells are treated with a range of concentrations of the test compound (e.g., DPP), a positive control (17β-estradiol), and a vehicle control.

-

Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell number is determined using a method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Data Analysis: The proliferative effect of the test compound is calculated relative to the negative and positive controls.

Experimental Workflow: MCF-7 E-Screen Assay

References

- 1. Degradation of this compound by Sphingomonas chungbukensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAT428 The Effects Of this compound (DP) On Estrogen Receptor Alpha (ERα;) And Tumor Suppressor Gene (BRCA-1) In Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Effect of phthalate esters and alkylphenols on steroidogenesis in human adrenocortical H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. E-SCREEN - Wikipedia [en.wikipedia.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Diphenyl Phalate's Interaction with the Estrogen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl phthalate (B1215562) (DPP), a widely used industrial chemical, has been identified as an endocrine-disrupting compound (EDC) with estrogenic activity. While direct binding to the estrogen receptor (ER) appears to be weak, evidence from in vitro studies demonstrates that DPP can activate ER-mediated signaling pathways, highlighting a potential for interference with endogenous hormonal processes. This technical guide provides a comprehensive overview of the available data on the binding affinity and functional activity of diphenyl phthalate with respect to the estrogen receptor, details the experimental protocols used in these assessments, and visualizes the relevant biological and experimental frameworks.

Estrogen Receptor Binding Affinity of this compound

Direct competitive binding assays have indicated a very low binding affinity of this compound for the estrogen receptor. A comprehensive study by Blair et al. (2000) evaluated 188 natural and xenochemicals, including eight different phthalate esters, for their ability to bind to the rat uterine estrogen receptor. Under the standard assay conditions, none of the eight tested phthalates exhibited a determinable IC50 value, suggesting that their direct binding affinity is negligible in this experimental setup.[1][2][3][4] While this study did not single out this compound, the findings for structurally similar phthalates strongly imply a similar low affinity for DPP.

In silico molecular docking studies have been conducted to model the interaction between this compound and the estrogen receptor. These computational analyses suggest that DPhP has a tendency to bind to the agonist conformation of the estrogen receptor, which is consistent with its observed functional estrogenic activity.[5]

| Compound | Assay Type | Receptor Source | IC50 | Relative Binding Affinity (RBA) | Reference |

| This compound (and 7 other phthalates) | Competitive Radioligand Binding Assay | Rat Uterine Cytosol | Not determinable | Not determinable | Blair et al. (2000)[1][2][3][4] |

| This compound | Molecular Docking (in silico) | Human Estrogen Receptor α | Not Applicable | Tended to bind to agonist conformation | (Characterization of this compound as an agonist for estrogen receptor: an in vitro and in silico study, 2022)[5][6] |

Table 1: Summary of Quantitative and Qualitative Estrogen Receptor Binding Data for this compound.

In Vitro Estrogenic Activity of this compound

Despite its weak binding affinity, this compound has been shown to act as an agonist for the estrogen receptor in functional assays. A key study demonstrated that DPhP dose-dependently enhanced ER-mediated transcriptional activity in a reporter gene assay.[5][6] This indicates that DPP can initiate the cellular signaling cascade that is typically triggered by the binding of endogenous estrogens to the ER.

Further supporting its estrogenic activity, treatment of MCF-7 breast cancer cells with this compound resulted in the increased expression of endogenous estrogen-responsive genes.[5]

| Assay Type | Cell Line | Endpoint Measured | Result | Reference |

| Luciferase Reporter Gene Assay | Not Specified | ER-mediated transcriptional activity | Dose-dependent enhancement | (Characterization of this compound as an agonist for estrogen receptor: an in vitro and in silico study, 2022)[5][6] |

| Gene Expression Analysis (qRT-PCR) | MCF-7 | mRNA levels of estrogen-responsive genes | Increased expression | (Characterization of this compound as an agonist for estrogen receptor: an in vitro and in silico study, 2022)[5] |

Table 2: Summary of In Vitro Estrogenic Activity of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Protocol:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to pellet cellular debris. The resulting supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Reaction: A constant concentration of [³H]17β-estradiol and varying concentrations of the test compound (this compound) are incubated with the uterine cytosol preparation.

-

Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: A hydroxylapatite slurry is added to the reaction tubes to adsorb the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

Quantification: The hydroxylapatite pellet, containing the bound radiolabeled ligand, is resuspended in ethanol (B145695) and mixed with scintillation fluid. The amount of radioactivity is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol is determined and expressed as the IC50 value. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of a reference estrogen (e.g., 17β-estradiol).

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a test compound to activate the transcriptional activity of the estrogen receptor.

Materials:

-

A mammalian cell line that expresses the estrogen receptor (e.g., MCF-7).

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: The chosen cell line is cultured in appropriate media. The cells are then transfected with the ERE-reporter plasmid using a suitable transfection reagent.

-

Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (this compound). A positive control (e.g., 17β-estradiol) and a vehicle control are also included.

-

Incubation: The cells are incubated for a sufficient period to allow for gene expression.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed reporter protein (luciferase).

-

Luminometry: The cell lysate is mixed with the luciferase assay substrate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. The data is typically normalized to a control and expressed as fold induction over the vehicle control.

Visualizations

Caption: Estrogen Receptor Signaling Pathway.

Caption: Experimental Workflow for a Competitive Binding Assay.

References

- 1. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of this compound as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Toxicological Profile and Safety Data of Diphenyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for Diphenyl Phalate (DPP). The information is compiled from various scientific sources and is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and biological effects of this compound.

Physicochemical Properties and Identification

Diphenyl phthalate (B1215562) is the diphenyl ester of phthalic acid. It belongs to the class of chemical compounds known as phthalates, which are primarily used as plasticizers.

| Property | Value |

| Chemical Name | Diphenyl benzene-1,2-dicarboxylate |

| Synonyms | Phenyl phthalate |

| CAS Number | 84-62-8 |

| Molecular Formula | C₂₀H₁₄O₄ |

| Molecular Weight | 318.32 g/mol |

| Appearance | White powder or crystals |

| Odor | Odorless |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic studies on diphenyl phthalate are limited, the general metabolism of phthalates involves a two-step process. Initially, the diester is hydrolyzed by esterases in the gut and other tissues to its monoester, monophenyl phthalate, and phenol (B47542). The monoester can then be further metabolized through oxidation or conjugation before being excreted, primarily in the urine.[1]

The following diagram illustrates the generalized metabolic pathway for phthalates.

Toxicological Profile

This compound exhibits low acute toxicity based on animal studies.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8 g/kg (8000 mg/kg) | [2] |

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

There is limited specific data on the genotoxicity of this compound. However, the broader class of phthalates has been studied for genotoxic potential using various assays, including the Ames test, chromosomal aberration test, and micronucleus assay. The results for different phthalates are often conflicting.

Experimental Protocol: In Vitro Micronucleus Assay in CHO-K1 Cells

A general protocol for an in vitro micronucleus assay using Chinese Hamster Ovary (CHO-K1) cells to assess the genotoxic potential of a test substance is as follows:

-

Cell Culture: CHO-K1 cells are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

-

Exposure: Cells are exposed to at least three concentrations of the test substance (e.g., this compound) with and without metabolic activation (S9 mix) for a short period (e.g., 3-6 hours). A vehicle control and a positive control are included.

-

Cytokinesis Block: After exposure, the cells are treated with cytochalasin-B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or acridine (B1665455) orange).

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control.

The following diagram illustrates a generalized workflow for an in vitro micronucleus test.

Recent research has identified this compound as an agonist for the estrogen receptor (ER). This suggests that DPP has the potential to interfere with the endocrine system by mimicking the effects of estrogen.

One study demonstrated that this compound dose-dependently enhanced ER-mediated transcriptional activity in a reporter gene assay. Furthermore, the treatment of MCF-7 breast cancer cells with DPP led to an increased expression of estrogen-responsive genes.[3] Molecular docking studies also indicated that DPP preferentially binds to the agonist conformation of the estrogen receptor.[3]

Experimental Protocol: Estrogen Receptor Transactivation Assay using MCF-7 Cells

A reporter gene assay is a common method to assess the ability of a chemical to activate the estrogen receptor. A general protocol using the ER-positive human breast cancer cell line, MCF-7, is as follows:

-

Cell Culture and Transfection: MCF-7 cells are cultured in a phenol red-free medium to reduce background estrogenic activity. The cells are then transiently transfected with two plasmids: one containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase), and a second plasmid expressing a control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Compound Exposure: After transfection, the cells are treated with various concentrations of the test compound (this compound), a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).

-

Cell Lysis and Reporter Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) are measured using a luminometer and spectrophotometer, respectively.

-

Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to account for differences in transfection efficiency and cell viability. The fold induction of reporter gene activity relative to the vehicle control is then calculated for each concentration of the test compound.

The following diagram illustrates the principle of an estrogen receptor reporter gene assay.

Safety Information and Hazard Classification

Based on available safety data sheets, this compound has the following hazard classifications:

-

Skin Irritation: Category 2[2]

-

Serious Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Conclusion

This compound exhibits low acute oral toxicity but is considered a skin, eye, and respiratory irritant. A significant area of toxicological concern is its potential as an endocrine disruptor, specifically as an agonist for the estrogen receptor. However, there is a notable lack of publicly available quantitative data from chronic, reproductive, and developmental toxicity studies for this compound itself. Much of the detailed mechanistic understanding of phthalate toxicity is derived from studies on other, more extensively researched phthalates such as DEHP and DBP. Therefore, while a preliminary hazard profile can be established, a comprehensive risk assessment for this compound is hampered by these data gaps. Further research is needed to fully characterize the long-term health effects and establish clear no-observed-adverse-effect levels for this compound.

References

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Diphenyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Diphenyl phthalate (B1215562) (DPP), a significant member of the phthalate ester family, finds extensive application as a plasticizer, enhancing the flexibility and durability of various polymeric materials. Its widespread use, however, raises environmental concerns due to its potential for release into ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of diphenyl phthalate, with a focus on hydrolysis, photolysis, and biodegradation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental persistence and transformation of this compound.

Abiotic Degradation Pathways

The abiotic degradation of this compound in the environment is primarily governed by hydrolysis and photolysis. Generally, these processes are considered to be slow for many phthalate esters.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process involves the sequential cleavage of the two ester bonds. The hydrolysis of phthalate diesters produces the corresponding monoesters, which are subsequently converted to phthalic acid[1][2]. While hydrolysis is generally not considered a major fate process for many phthalate esters in the environment under neutral pH conditions, factors such as temperature, pH, and the presence of catalysts can influence the rate of this reaction[1].

Quantitative Data on this compound Hydrolysis

Specific experimental data on the hydrolysis rate constant for this compound is limited in the readily available scientific literature. However, studies on analogous compounds provide insights. For instance, a study on the hydrolysis of diphenylmethyl hydrogen phthalate, a monoester structurally similar to a potential intermediate of DPP hydrolysis, demonstrated that intramolecular catalysis can significantly accelerate the reaction rate compared to its isomers[3]. Research on other phthalates indicates that hydrolysis is generally a slow process, with half-lives that can extend to years under neutral environmental conditions[2].

Table 1: Hydrolysis Data for Structurally Related Phthalates

| Compound | Condition | Rate Constant | Half-life | Reference |

| Diphenylmethyl hydrogen phthalate | Acid solution | 1.8 x 10³ times faster than terephthalate (B1205515) isomer | Not specified | [3] |

| Aryl hydrogen phthalates | pH < 6.20 | Not specified | Not specified | [4] |

Experimental Protocol for Hydrolysis Studies

A general experimental protocol to determine the hydrolysis rate of this compound is outlined below. This protocol is based on established methods for studying the hydrolysis of organic esters.

-

Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, and 9) to investigate the effect of pH on the hydrolysis rate. A stock solution of this compound in a water-miscible solvent (e.g., acetonitrile (B52724) or methanol) is prepared.

-

Experimental Setup: In temperature-controlled reaction vessels, add a small aliquot of the DPP stock solution to the buffered solutions to achieve a known initial concentration. The use of a co-solvent should be minimized to reflect environmental conditions as closely as possible.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Sample Analysis: Immediately quench the reaction in the aliquots (e.g., by acidification or addition of a solvent) and analyze the concentration of this compound and its primary hydrolysis product, monophenyl phthalate, using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The hydrolysis rate constant (k) can be determined by plotting the natural logarithm of the DPP concentration versus time. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

Photolysis

Photolysis is the decomposition of molecules by light. In the environment, this process is driven by solar radiation. The rate of photolysis depends on the absorption spectrum of the compound, the quantum yield of the reaction, and the intensity of the light source. For many phthalates, direct photolysis in aqueous environments is a slow process[5].

Quantitative Data on this compound Photolysis

Table 2: Photodegradation Data for Structurally Related Phthalates

| Compound | Condition | Half-life | Reference |

| Dimethyl Phthalate (DMP) | Simulated sunlight in H₂O | 19.2 days | [6] |

| Di-n-octyl Phthalate (DOP) | Simulated sunlight in H₂O | 3.99 days | [6] |

Photodegradation Products

The photodegradation of phthalates can lead to the formation of various byproducts through mechanisms such as C-O bond cleavage and reactions with photochemically generated reactive species like hydroxyl radicals[6]. While specific photodegradation products of this compound are not detailed in the available literature, studies on other phthalates suggest that intermediates such as the corresponding monoesters and phthalic acid are likely to be formed[7].

Experimental Protocol for Photolysis Studies

A general protocol for determining the photolysis quantum yield of this compound is as follows:

-

Spectroscopic Analysis: Determine the UV-Vis absorption spectrum of this compound in the relevant solvent (e.g., water or water/acetonitrile mixture) to identify the wavelengths of maximum absorbance.

-

Irradiation Setup: Use a photolysis reactor equipped with a light source that simulates solar radiation or a specific wavelength of interest. The intensity of the light source must be measured using a calibrated radiometer or a chemical actinometer.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a quartz reaction vessel.

-

Irradiation: Irradiate the sample solution for specific time intervals. A parallel control sample should be kept in the dark to account for any non-photolytic degradation.

-

Analysis: At each time point, analyze the concentration of this compound using a suitable analytical method like HPLC-UV.

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated using the rate of degradation of DPP, the intensity of the incident light, and the molar absorption coefficient of DPP at the irradiation wavelength.

Biodegradation Pathway

Biodegradation is a major pathway for the environmental degradation of this compound. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is initiated by the enzymatic hydrolysis of the ester bonds.

Initial Hydrolysis

The first step in the biodegradation of this compound is the hydrolysis of one of the ester linkages by an esterase or lipase, resulting in the formation of monophenyl phthalate and phenol (B47542) [8][9]. Subsequently, another hydrolysis step cleaves the remaining ester bond in monophenyl phthalate, yielding phthalic acid and a second molecule of phenol [8][9].

Degradation of Phthalic Acid

Phthalic acid is a common intermediate in the degradation of many phthalate esters. Its further degradation typically proceeds through the action of dioxygenase enzymes. Phthalate dioxygenase hydroxylates the aromatic ring to form a cis-dihydrodiol, which is then dehydrogenated to a dihydroxyphthalate. Decarboxylation of this intermediate leads to the formation of protocatechuic acid . Protocatechuate is a key intermediate that can be further metabolized through either ortho- or meta-ring cleavage pathways, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.

Degradation of Phenol

The phenol molecule released during the initial hydrolysis steps is also subject to microbial degradation. The aerobic degradation of phenol is typically initiated by a phenol hydroxylase, which converts phenol to catechol . Catechol then undergoes ring cleavage, either through an ortho- or meta-pathway, leading to intermediates that enter central metabolic pathways[4][7][8][10]. Several bacterial genera, including Pseudomonas and Sphingomonas, are known to degrade phenol[8][11][12][13].

Quantitative Data on Biodegradation

The biodegradation of this compound has been demonstrated by the bacterium Sphingomonas chungbukensis. In a mineral salts medium at pH 7.0 and 30°C, more than 80% of an initial DPP concentration of 100 mg/L was degraded within 48 hours[8][9]. The maximum specific degradation rate was reported to be 5 mg of DPP per liter per hour[8][9].

Table 3: Biodegradation Data for this compound

| Microorganism | Initial DPP Concentration (mg/L) | Degradation | Time (h) | Specific Degradation Rate (mg DPP/L/h) | Reference |

| Sphingomonas chungbukensis | 100 | >80% | 48 | 5 | [8][9] |

Experimental Protocol for Biodegradation Studies

A general protocol for investigating the biodegradation of this compound in an aqueous medium is provided below.

-

Microorganism and Medium: Isolate or obtain a microbial strain or consortium capable of degrading this compound. Prepare a mineral salts medium (MSM) that provides essential nutrients for microbial growth but contains DPP as the sole source of carbon and energy.

-

Inoculum Preparation: Grow the microbial culture in a suitable medium and then harvest and wash the cells to remove any residual carbon sources. Resuspend the cells in the MSM to a desired optical density.

-

Biodegradation Assay: In sterile flasks, combine the MSM containing a known concentration of DPP with the prepared inoculum. Include control flasks containing only the medium and DPP (to assess abiotic degradation) and flasks with the inoculum but without DPP (to monitor endogenous respiration).

-

Incubation: Incubate the flasks under controlled conditions of temperature, pH, and agitation.

-

Sampling and Analysis: At regular intervals, withdraw samples and analyze the concentrations of DPP and its expected metabolites (monophenyl phthalate, phthalic acid, and phenol) using HPLC or GC-MS. Microbial growth can be monitored by measuring the optical density or by plate counts.

Analytical Methodologies

The accurate quantification of this compound and its degradation products is crucial for studying its environmental fate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Method

A reverse-phase HPLC method can be used for the simultaneous determination of this compound, monophenyl phthalate, and phenol.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape) is commonly employed.

-

Detection: A UV detector set at a wavelength suitable for all analytes (e.g., around 230 nm) or a Diode Array Detector (DAD) for simultaneous multi-wavelength detection can be used. A mass spectrometer can also be coupled with the HPLC for more selective and sensitive detection (LC-MS).

GC-MS Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to extract and concentrate the analytes from aqueous samples. Derivatization may be necessary for polar metabolites like phthalic acid to improve their volatility and chromatographic behavior.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase.

-

MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of this compound and its degradation products.

Visualizations

Environmental Fate of this compound

Aerobic Biodegradation Pathway of this compound

Experimental Workflow for Biodegradation Study

Conclusion

The environmental fate of this compound is dictated by a combination of abiotic and biotic processes. While hydrolysis and photolysis contribute to its degradation, these processes are generally slow under typical environmental conditions. Biodegradation appears to be the most significant pathway for the removal of this compound from the environment. The initial steps involve the hydrolysis of the ester bonds to form phthalic acid and phenol, both of which can be further mineralized by microorganisms. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental risk posed by this compound and for developing effective remediation strategies. Further research is warranted to obtain more precise quantitative data on the rates of abiotic degradation and to fully elucidate the enzymatic mechanisms involved in its biodegradation.

References

- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular catalysis. Part II. Hydrolysis of diphenylmethyl hydrogen phthalate: neighbouring group participation and alkyl–oxygen fission - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Abiotic degradation of four phthalic acid esters in aqueous phase under natural sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. Degradation of this compound by Sphingomonas chungbukensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 10. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotechnology-based microbial degradation of plastic additives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 13. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

The Fate of Diphenyl Phthalate in the Environment: An In-depth Guide to Biodegradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phthalate (B1215562) (DPP), a member of the phthalic acid ester (PAE) family, finds application as a plasticizer in a variety of consumer and industrial products. Due to its widespread use and potential for environmental release, understanding its fate and persistence is of paramount importance. This technical guide provides a comprehensive overview of the biodegradation of diphenyl phthalate in both soil and aquatic environments. It synthesizes key research findings, details experimental methodologies, and presents quantitative data to offer a thorough resource for professionals in environmental science and drug development.

Quantitative Data on Phthalate Biodegradation

The following tables summarize quantitative data from various studies on the biodegradation of different phthalates, providing insights into the potential degradation kinetics of this compound.

Table 1: Microbial Degradation of Phthalates in Liquid Culture

| Phthalate | Microorganism | Initial Concentration (mg/L) | Degradation | Time (hours) | Reference |

| This compound (DPP) | Sphingomonas chungbukensis | 100 | >80% | 48 | [1] |

| Di-isobutyl Phthalate (DIBP) | Paenarthrobacter sp. strain PH1 | 1000 | 100% | 24 | [2] |

| Diethyl Phthalate (DEP) | Paenarthrobacter sp. strain PH1 | 1000 | 100% | 48 | [2] |

| Dimethyl Phthalate (DMP) | Paenarthrobacter sp. strain PH1 | 1000 | 100% | 60 | [2] |

| Dibutyl Phthalate (DBP) | Stenotrophomonas acidaminiphila | 25 | 58.25% | 48 | [3] |

| Dimethyl Phthalate (DMP) | Gordonia sp. | 1000 | 100% | 96 | [4] |

| Dibutyl Phthalate (DBP) | Gordonia sp. | 1000 | 100% | 96 | [4] |

| Di-n-octyl Phthalate (DnOP) | Gordonia sp. | 1000 | 83.5% | 120 | [4] |

Table 2: Biodegradation of Phthalates in Soil Microcosms

| Phthalate | Microorganism | Soil Type | Initial Concentration | Degradation | Time (days) | Reference |

| Di-isobutyl Phthalate (DIBP) | Paenarthrobacter sp. strain PH1 | Sterile Soil | Not Specified | 63.38% | 12 | [2] |